molecular formula C10H10Cl2N4 B1476011 3-Azido-1-(2,4-dichlorobenzyl)azetidine CAS No. 2098062-72-5

3-Azido-1-(2,4-dichlorobenzyl)azetidine

Cat. No.: B1476011
CAS No.: 2098062-72-5
M. Wt: 257.12 g/mol
InChI Key: MMOCVDVEGAKIAL-UHFFFAOYSA-N
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Description

3-Azido-1-(2,4-dichlorobenzyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with an azido group (-N₃) at the 3-position and a 2,4-dichlorobenzyl group at the 1-position.

Properties

IUPAC Name

3-azido-1-[(2,4-dichlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-2-1-7(10(12)3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOCVDVEGAKIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Chemical Properties

3-Azido-1-(2,4-dichlorobenzyl)azetidine belongs to the class of azetidine derivatives, which are known for their unique structural properties and reactivity. The synthesis of azetidine derivatives often involves the formation of the azetidine ring through nucleophilic substitution reactions or cyclization processes. Recent advancements in synthetic methods have improved the yields and scope of azetidine preparation, facilitating access to a variety of functionalized derivatives that can be utilized in drug optimization and development .

Table 1: Summary of Synthetic Methods for Azetidines

MethodReaction TypeYield (%)Reference
Nucleophilic SubstitutionRing formation70-90
CyclizationCycloaddition60-85
Ring ExpansionNucleophilic ring-opening50-80

The biological activity of this compound has been a focus of research due to its potential as a therapeutic agent. Azetidine derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities. The azido group in particular enhances the reactivity of the compound, allowing for further modifications that can improve its pharmacological profile.

Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of azetidine derivatives on cancer cell lines, this compound exhibited significant antiproliferative activity against human breast cancer cells (MCF-7). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its ability to participate in various chemical reactions makes it an attractive candidate for combinatorial chemistry approaches aimed at drug discovery.

Table 2: Potential Applications in Drug Development

ApplicationDescription
Antimicrobial AgentsDevelopment of new antibiotics
Anticancer AgentsSynthesis of compounds targeting cancer pathways
Neurological DisordersPotential use in developing neuroprotective drugs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Dichlorobenzyl vs. 2,4-Dichlorobenzyl Substitution

The positional isomer 3-Azido-1-(3,4-dichlorobenzyl)azetidine () shares the same molecular formula (C₁₀H₁₀Cl₂N₄) and average mass (257.118 g/mol) as the target compound but differs in the chlorine substitution pattern on the benzyl group. Key differences include:

Property 3-Azido-1-(2,4-dichlorobenzyl)azetidine 3-Azido-1-(3,4-dichlorobenzyl)azetidine
Substitution Pattern 2,4-dichlorobenzyl 3,4-dichlorobenzyl
ChemSpider ID Not provided 53610721
Synthetic Precursors Likely 2,4-dichlorobenzyl halides 3,4-dichlorobenzyl bromide (bp 116–119°C)

The substitution pattern influences electronic and steric properties. For example, in collagenase inhibitors, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed a hydrogen bond length of 2.202 Å with Gln215, whereas its 2,6-dichloro analog exhibited a shorter bond (1.961 Å), highlighting positional effects on target interactions .

Azetidine Derivatives in Heterocyclic Chemistry

Azetidine-2-one derivatives (e.g., compounds 6a-c in ) are synthesized via hydrazide intermediates and characterized for bioactivity. While these lack the azido and dichlorobenzyl groups, their synthetic routes (e.g., hydrazine hydrate reactions) may parallel methods for generating the target compound. For instance, N-(2,4-dichlorobenzyl)-N-methylformamide was synthesized in 44.2% yield under optimized conditions, suggesting similar dichlorobenzyl intermediates could be leveraged for azetidine functionalization .

Dichlorobenzyl-Containing Bioactive Compounds

Amino acids with dichlorobenzyl groups, such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, demonstrate structure-activity relationships (SAR) relevant to the azetidine analog:

Compound IC₅₀ (Collagenase) Gibbs Free Energy (kcal/mol) Key Interactions
(S)-2-amino-2-(2,4-dichlorobenzyl)-... 1.48 mM -6.4 H-bond with Gln215, π–π with Tyr201
(S)-2-amino-2-(2,6-dichlorobenzyl)-... 1.31 mM -6.5 Shorter H-bond (1.961 Å)

The azetidine derivative’s dichlorobenzyl group may similarly engage in hydrophobic or π-stacking interactions, though its rigid azetidine ring could alter binding kinetics compared to flexible amino acids.

Precursors and Reaction Conditions

  • 2,4-Dichlorobenzyl chloride (CAS RN 102-47-6) is a likely precursor, with physical properties (density 1.41 g/cm³) influencing solvent choices .
  • N-(2,4-dichlorobenzyl)-N-methylformamide synthesis achieved 44.2% yield in 10 minutes, suggesting rapid alkylation steps may apply to azetidine derivatives .

Challenges in Purification and Characterization

  • Dichlorobenzyl halides (e.g., 3,4-dichlorobenzyl bromide) require careful handling due to volatility (bp 116–119°C at 1 mmHg) .
  • Azido group stability must be monitored during synthesis, as it may decompose under heat or light.

Preparation Methods

Starting from 3-Aminoazetidine Derivatives

A key approach involves the use of 3-amino-azetidine intermediates, which are then functionalized to introduce the azido group and the 2,4-dichlorobenzyl moiety.

  • Synthesis of 3-amino-azetidines can be achieved through ring closure reactions or from protected azetidine derivatives. For example, N-t-butyl-O-trimethylsilylazetidine can be treated with hydrochloric acid to afford the aminoazetidine intermediate after work-up and purification.

  • The amino group at the 3-position is then converted to the azido group typically via diazotization followed by azide substitution or direct nucleophilic substitution using sodium azide under controlled conditions.

Introduction of the 2,4-Dichlorobenzyl Group

  • The nitrogen atom of azetidine is alkylated with 2,4-dichlorobenzyl halides (e.g., chloride or bromide) under basic conditions, often using triethylamine or other suitable bases to neutralize the acid generated during alkylation.

  • Typical solvents include dichloromethane or acetonitrile, with reaction temperatures ranging from ambient to mildly elevated (25–60°C) to optimize yield and minimize side reactions.

Azide Installation at the 3-Position

  • The azido group is introduced by substitution of a suitable leaving group (e.g., mesylate or tosylate) at the 3-position with sodium azide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction conditions are generally mild (room temperature to 60°C) with reaction times from several hours to overnight to ensure complete conversion.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
3-Aminoazetidine formation N-t-butyl-O-trimethylsilylazetidine + HCl Water/ether Room temp 1 hour 64 Extraction and drying yield
N-Alkylation with 2,4-DCBCl 2,4-dichlorobenzyl chloride + base (Et3N) CH2Cl2 or MeCN 25–60°C 12 hours 70–85 Controlled addition, base neutralization
Mesylation at C3 Methanesulfonyl chloride + base (pyridine) CH2Cl2 0–25°C 1–2 hours 80–90 Formation of good leaving group
Azide substitution at C3 Sodium azide DMF or DMSO 25–60°C 12–24 hours 75–90 Nucleophilic substitution of mesylate by azide

DCBCl = 2,4-dichlorobenzyl chloride

Detailed Research Findings and Improvements

  • Improved Process for 3-Aminoazetidine Preparation: The patent WO2000063168A1 describes an improved process for preparing 3-aminoazetidines with better yields and purity by using controlled acid treatment and extraction protocols.

  • Reduction and Protection Strategies: Literature reports indicate that azido groups can be converted to amines using catalytic hydrogenation (Pd/C in methanol), which allows further functional group manipulations or protection steps. This is relevant if the azido group is introduced early and needs to be selectively reduced later.

  • Thermal Isomerization Techniques: Some synthetic routes employ thermal isomerization of aziridines to azetidines, which can be adapted for functionalized azetidines bearing halogen or azido substituents. This method provides an alternative ring formation strategy.

  • Use of Mesylates as Key Intermediates: The transformation of hydroxyl groups at the 3-position to mesylates provides excellent leaving groups for nucleophilic substitution by azide ions, improving the efficiency and selectivity of azide installation.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Acid-mediated ring opening and aminoazetidine formation High yield, scalable Good purity, industrial applicability Requires careful acid handling
N-Alkylation with 2,4-dichlorobenzyl chloride Straightforward alkylation High selectivity for N-substitution Possible side reactions if conditions not controlled
Mesylation followed by azide substitution Efficient azide introduction High yield, mild conditions Requires handling of azide and mesylate intermediates
Thermal isomerization of aziridines to azetidines Alternative ring formation Useful for substituted azetidines Requires elevated temperature and careful control

Q & A

Q. How can thermal stability and decomposition kinetics of this compound be analyzed for long-term storage?

  • Methodological Answer : Perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks). Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy. MD simulations predict shelf-life under varying humidity conditions, leveraging AI-driven predictive models for chemical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Azido-1-(2,4-dichlorobenzyl)azetidine
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3-Azido-1-(2,4-dichlorobenzyl)azetidine

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